4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene
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Overview
Description
4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is an organic compound that belongs to the class of indenes It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methyl-substituted indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and scalability .
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated indane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing their reactivity and stability . In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group and phenyl ring but lacks the indene structure.
2-Methylindene: Contains the indene structure with a methyl group but lacks the tert-butyl-substituted phenyl ring.
Uniqueness: 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is unique due to the combination of the tert-butyl-substituted phenyl ring and the methyl-substituted indene structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science .
Biological Activity
4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.
The compound features a tert-butyl group, which imparts steric hindrance, and a phenyl ring that enhances its aromatic stability. These structural characteristics influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction, making it versatile in synthetic applications.
Research indicates that this compound interacts with several biological targets:
- Cytochrome P450 Enzymes : The compound has been shown to inhibit CYP2D6, an important enzyme involved in drug metabolism. This inhibition suggests potential interactions with co-administered drugs, necessitating further pharmacokinetic studies.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, although specific mechanisms remain to be fully elucidated.
- Anticancer Potential : Investigations into its anticancer properties indicate that it may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle proteins .
Biological Activity Data
Activity Type | Observed Effects | IC50/EC50 Values | Cell Lines/Models |
---|---|---|---|
Anticancer | Induces apoptosis | Not specified | LNCaP (prostate cancer), HeLa (cervical cancer) |
Antimicrobial | Inhibitory effects | Not specified | Various bacterial strains |
CYP2D6 Inhibition | Drug interaction potential | Not specified | Human liver microsomes |
Case Studies
- Anticancer Activity : A study demonstrated that treatment with this compound led to significant apoptosis in LNCaP prostate cancer cells. The apoptotic process was associated with cytochrome C release and activation of caspases, indicating its potential as a therapeutic agent for hormone-sensitive cancers .
- CYP Enzyme Interaction : Another investigation highlighted the compound's ability to inhibit CYP2D6 activity in vitro, suggesting implications for drug-drug interactions in clinical settings. This finding emphasizes the need for careful consideration of this compound's use alongside other medications .
Research Findings
Recent literature has explored various aspects of the compound's biological activity:
- Antimicrobial Properties : Initial findings suggest that the compound may inhibit the growth of several bacterial strains, warranting further exploration into its potential as an antimicrobial agent.
- Mechanistic Studies : Research into the mechanistic pathways affected by this compound has revealed interactions with key signaling pathways involved in apoptosis and inflammation .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-methyl-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-11,13H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDWOKXLGOJFFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433865 |
Source
|
Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213381-88-5 |
Source
|
Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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